7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core consisting of pyridine, triazole, and pyrimidinone rings. The structure is further substituted with a 3-(dimethylamino)propyl chain at position 7 and a phenyl group at position 2. Its molecular formula is C₁₉H₂₀N₆O, with a molecular weight of 372.4 g/mol (inferred from structural analogs in ). The dimethylamino group enhances solubility in polar solvents, while the phenyl substituent contributes to hydrophobic interactions. Limited data exist on its synthesis and biological activity, necessitating comparisons with structurally related compounds for deeper insights.
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(2)10-6-11-24-12-9-16-15(18(24)26)13-20-19-21-17(22-25(16)19)14-7-4-3-5-8-14/h3-5,7-9,12-13H,6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSCNJSZFQOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[3-(Dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrido[3,4-e][1,2,4]triazole derivatives, known for their diverse pharmacological profiles. This article aims to provide an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C₁₄H₁₈N₄O
- Molecular Weight: 258.32 g/mol
- CAS Number: 1374509-70-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition:
- Antimicrobial Activity:
- Cytotoxicity:
In Vitro Studies
Several studies have investigated the in vitro biological activities of this compound:
- Anticancer Activity:
- Antimicrobial Efficacy:
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest:
- Anti-inflammatory Effects:
Case Studies
A few case studies have highlighted the therapeutic potential of similar compounds within this chemical class:
- Case Study on COX-II Inhibition:
- Cancer Treatment Exploration:
Data Table
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinase (PI3K)
One of the primary applications of this compound is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is crucial in various cellular functions, including metabolism, growth, and survival. Dysregulation of this pathway is often implicated in cancer progression. Research indicates that compounds similar to 7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can effectively inhibit PI3K activity and thus may serve as therapeutic agents against tumors characterized by PI3K pathway activation .
Anticancer Activity
Studies have shown that derivatives of pyrido[2,3-d]pyrimidin-7-one compounds exhibit significant anticancer properties. These compounds have been found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific triazolo-pyrimidine structure enhances the bioactivity and selectivity towards cancerous cells .
Modulation of Telomerase Activity
Telomerase is an enzyme that maintains telomere length and is often reactivated in cancer cells. Some studies suggest that similar compounds can act as telomerase inhibitors, potentially leading to reduced cellular proliferation and increased apoptosis in malignant cells .
Case Study 1: Development of PI3K Inhibitors
In a study focusing on the synthesis of novel PI3K inhibitors, researchers synthesized several derivatives based on the pyrido[2,3-d]pyrimidine framework. Among these derivatives, the compound under discussion showed promising results in preclinical models for inhibiting tumor growth in breast cancer . The study highlighted its efficacy in reducing tumor size and enhancing sensitivity to traditional chemotherapeutics.
Case Study 2: Telomerase Inhibition in Lung Cancer
Another study investigated the effects of various pyrido derivatives on lung cancer cell lines. The findings indicated that treatment with the compound led to significant telomerase inhibition and subsequent telomere shortening, which correlated with reduced cell viability and increased apoptosis rates . This suggests a potential application for lung cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Heterocycles
Pyrido-Triazolo-Pyrimidinone Derivatives
- 2-(2-Chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 940989-69-5, ): Molecular Formula: C₁₉H₁₉ClN₆O. Key Difference: Substitution of the phenyl group with a 2-chlorophenyl moiety increases molecular weight (382.8 g/mol) and introduces electron-withdrawing effects.
Thieno-Fused Pyridinone Derivatives
- 2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one (Compound 5, ): Molecular Formula: C₂₀H₁₅N₅O₂S. Key Difference: Replacement of the pyrido ring with a thieno[2,3-b]pyridinone core introduces sulfur, altering electronic properties and lipophilicity. Impact: The thiophene ring may enhance π-stacking interactions in biological systems.
Triazolopyridine-Based Butadienes
- 1-[1,2,3]Triazolo[1,5-a]pyridin-7-yl-4-(2H-[1,2,3]triazol-4-yl)-1,3-butadienes (): Key Difference: A butadiene linker replaces the pyrimidinone ring, and stereochemistry (1E,3E vs. 1Z,3Z) is solvent-dependent. Impact: Flexible linkers may enable conformational adaptability in receptor binding.
Q & A
Q. What are the critical steps for synthesizing 7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization and functional group introduction. For example:
Condensation : Reacting triazole derivatives with aryl aldehydes under acidic conditions to form the fused pyrido-triazolo-pyrimidine core .
Substitution : Introducing the 3-(dimethylamino)propyl group via nucleophilic substitution or alkylation reactions .
Purification : Use column chromatography or recrystallization (e.g., ethanol or methanol) to isolate the product .
Key parameters: Temperature (60–100°C), solvent choice (DMF, ethanol), and catalyst (e.g., K₂CO₃) .
Q. How is the compound structurally characterized?
- Methodological Answer :
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, dimethylamino protons at δ 2.2–2.8 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolve 3D conformation and validate fused-ring geometry .
Q. What are the primary biological assays used to evaluate this compound?
- Methodological Answer :
- Enzyme Inhibition : Test binding affinity to kinases or proteases using fluorescence polarization or surface plasmon resonance (SPR) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
- Computational Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
- Table :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ Cyclization |
| Solvent | DMF | ↑ Solubility |
| Catalyst | K₂CO₃ | ↑ Reaction Rate |
Q. How do structural modifications impact the compound’s bioactivity?
- Methodological Answer :
- SAR Studies :
Replace the phenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to modulate binding .
Vary the dimethylamino chain length to alter lipophilicity and membrane permeability .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) .
- Orthogonal Assays : Validate results using SPR (binding affinity) and functional assays (e.g., cAMP modulation) .
- Structural Validation : Re-analyze compound purity via LC-MS to rule out degradation artifacts .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Cryo-EM/Protein Crystallography : Resolve compound-protein complexes to identify binding pockets .
- Transcriptomics : Profile gene expression changes post-treatment (e.g., RNA-seq) .
- Metabolic Tracing : Use isotopically labeled compound to track cellular uptake and distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
